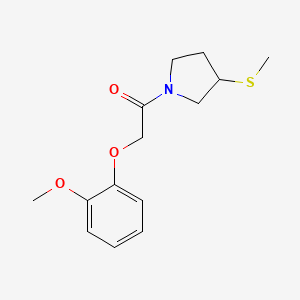
2-(2-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MDPV, which is a synthetic cathinone that belongs to the class of psychoactive substances known as bath salts. Although MDPV has been associated with recreational drug use,
Mecanismo De Acción
MDPV works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. This leads to increased activity in the central nervous system, resulting in the stimulant effects that have been observed. MDPV has also been found to inhibit the reuptake of these neurotransmitters, which prolongs their effects and enhances their potency.
Biochemical and Physiological Effects:
MDPV has been found to have a number of biochemical and physiological effects on the body. These include increased heart rate and blood pressure, as well as increased body temperature and sweating. MDPV has also been found to cause vasoconstriction, which can lead to reduced blood flow to certain parts of the body. In addition, MDPV has been found to cause oxidative stress and damage to cells, which can lead to a range of negative health effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDPV has a number of advantages for use in laboratory experiments. It is a potent stimulant that can be used to study the effects of increased neurotransmitter activity on the central nervous system. However, there are also limitations to its use. MDPV has been found to have a high potential for abuse, which can make it difficult to control in laboratory settings. In addition, its effects on the body can be unpredictable and potentially dangerous, which can limit its use in certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for research on MDPV. One area of interest is its potential use in the treatment of ADHD and other cognitive disorders. Another area of research is its potential use as a tool for studying the central nervous system and the effects of neurotransmitter activity. Additionally, there is interest in developing safer and more effective versions of MDPV that can be used in laboratory settings without the risk of abuse or negative health effects.
In conclusion, MDPV is a chemical compound that has been extensively studied for its potential applications in scientific research. While it has been associated with recreational drug use, this paper has focused solely on its scientific research applications. MDPV has been found to have a number of biochemical and physiological effects on the body, and its use in laboratory experiments has both advantages and limitations. There are also a number of potential future directions for research on this compound, including its potential use in the treatment of cognitive disorders and as a tool for studying the central nervous system.
Métodos De Síntesis
MDPV is synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine and thioacetone. The resulting product is then purified through various methods, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
MDPV has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its effect on the central nervous system. MDPV has been found to act as a potent stimulant, with effects similar to those of cocaine and amphetamines. This has led to studies on its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and other conditions that involve impaired cognitive function.
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-1-(3-methylsulfanylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-17-12-5-3-4-6-13(12)18-10-14(16)15-8-7-11(9-15)19-2/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXHQUKZGMUPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

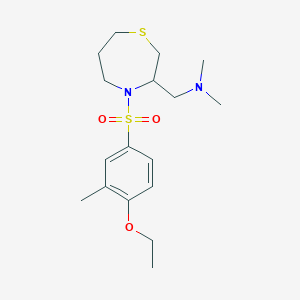
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2845121.png)
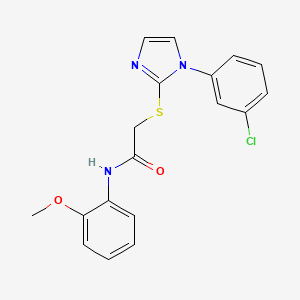
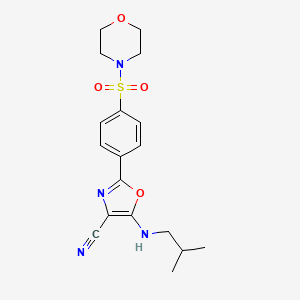
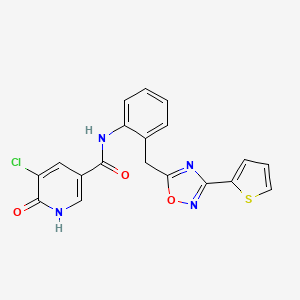
![(E)-2-bromo-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2845129.png)
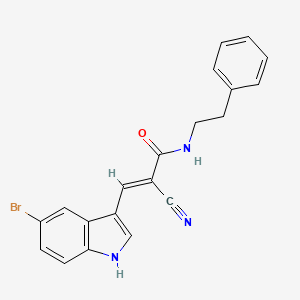
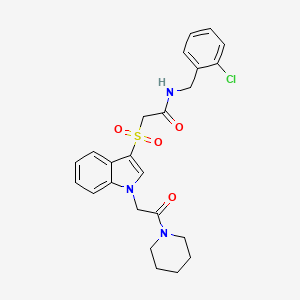

![3'-(3,5-Dimethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2845133.png)
![5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2845134.png)


![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2845140.png)